molecular formula C12H12O B12995602 Spiro[cyclobutane-1,1'-inden]-2'(3'H)-one

Spiro[cyclobutane-1,1'-inden]-2'(3'H)-one

Cat. No.: B12995602
M. Wt: 172.22 g/mol
InChI Key: DYIDHUFEBIODLF-UHFFFAOYSA-N
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Description

Spiro[cyclobutane-1,1’-inden]-2’(3’H)-one is a unique organic compound characterized by its spirocyclic structure, which consists of a cyclobutane ring fused to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[cyclobutane-1,1’-inden]-2’(3’H)-one typically involves the construction of the spirocyclic framework through cycloaddition reactions. One common method is the Diels-Alder reaction between a cyclobutene derivative and an indene derivative. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the cycloaddition process. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of Spiro[cyclobutane-1,1’-inden]-2’(3’H)-one may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the scalability of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclobutane-1,1’-inden]-2’(3’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

Chemistry

Spiro[cyclobutane-1,1’-inden]-2’(3’H)-one is used as a building block in the synthesis of complex organic molecules

Biology

In biological research, Spiro[cyclobutane-1,1’-inden]-2’(3’H)-one derivatives have been investigated for their potential as enzyme inhibitors. The spirocyclic structure can interact with enzyme active sites, leading to the development of new therapeutic agents.

Medicine

The compound has shown promise in medicinal chemistry as a scaffold for the design of new drugs. Its three-dimensional structure can enhance the binding affinity and selectivity of drug candidates for their molecular targets.

Industry

In the industrial sector, Spiro[cyclobutane-1,1’-inden]-2’(3’H)-one is used in the development of advanced materials. Its rigid spirocyclic framework can impart desirable properties, such as increased thermal stability and mechanical strength, to polymers and other materials.

Mechanism of Action

The mechanism of action of Spiro[cyclobutane-1,1’-inden]-2’(3’H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure can fit into the active site of enzymes, inhibiting their activity by blocking substrate binding or interfering with catalytic processes. Additionally, the compound can interact with receptors, modulating their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indole-3,4’-piperidine]: This compound features a spirocyclic structure with an indole and piperidine moiety. It is used in medicinal chemistry for the development of new therapeutic agents.

    Spiro[cyclopentane-1,1’-inden]-2’(3’H)-one: Similar to Spiro[cyclobutane-1,1’-inden]-2’(3’H)-one, but with a cyclopentane ring instead of a cyclobutane ring. It exhibits different chemical reactivity and biological activity.

    Spiro[cyclohexane-1,1’-inden]-2’(3’H)-one: This compound has a cyclohexane ring fused to an indene moiety. It is used in the synthesis of complex organic molecules and materials.

Uniqueness

Spiro[cyclobutane-1,1’-inden]-2’(3’H)-one is unique due to its four-membered cyclobutane ring, which imparts significant ring strain and unique reactivity. This strain can be exploited in various chemical transformations, making the compound a valuable building block in synthetic chemistry. Additionally, its rigid spirocyclic structure can enhance the binding affinity and selectivity of drug candidates, making it a promising scaffold in medicinal chemistry.

Properties

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

spiro[1H-indene-3,1'-cyclobutane]-2-one

InChI

InChI=1S/C12H12O/c13-11-8-9-4-1-2-5-10(9)12(11)6-3-7-12/h1-2,4-5H,3,6-8H2

InChI Key

DYIDHUFEBIODLF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(=O)CC3=CC=CC=C23

Origin of Product

United States

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